Durlobactam Sodium

Description

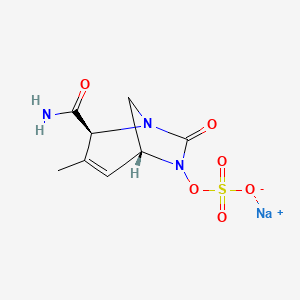

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6S.Na/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16;/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16);/q;+1/p-1/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNOICWPZIYKI-IBTYICNHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467157-21-6 | |

| Record name | Durlobactam sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467157216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DURLOBACTAM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78MDZ9CW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Durlobactam Sodium's Mechanism of Action Against Acinetobacter baumannii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Acinetobacter baumannii, particularly carbapenem-resistant strains (CRAB), poses a significant threat to global health. The combination of sulbactam and durlobactam sodium presents a targeted therapeutic strategy to address this challenge. Sulbactam, a β-lactam, possesses intrinsic antibacterial activity against A. baumannii by inhibiting essential penicillin-binding proteins (PBPs). However, its efficacy is often compromised by β-lactamase-mediated degradation. Durlobactam, a novel diazabicyclooctane β-lactamase inhibitor, shields sulbactam from a broad spectrum of serine β-lactamases, including the Ambler class A, C, and D enzymes prevalent in A. baumannii. This guide provides an in-depth technical overview of the mechanism of action of sulbactam-durlobactam, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: A Two-Pronged Assault

The efficacy of the sulbactam-durlobactam combination lies in a synergistic interaction that restores and enhances sulbactam's inherent activity against A. baumannii.

-

Sulbactam: The PBP Inhibitor Sulbactam's primary antibacterial role against A. baumannii is not as a β-lactamase inhibitor, but as a direct inhibitor of penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[1][2][3] These enzymes are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] By binding to and inactivating these PBPs, sulbactam disrupts cell wall maintenance and synthesis, leading to bacterial cell death.

-

Durlobactam: The Protective Shield The clinical utility of sulbactam alone has been diminished by the production of various β-lactamases by A. baumannii that can hydrolyze and inactivate it.[1][2] Durlobactam is a broad-spectrum serine β-lactamase inhibitor with potent activity against Ambler class A, C, and D enzymes.[1][2][4] Notably, it is a potent inhibitor of the OXA-type carbapenemases that are a primary mechanism of carbapenem resistance in A. baumannii.[2][5] Durlobactam does not possess significant intrinsic antibacterial activity against A. baumannii on its own but does exhibit some inhibitory activity against PBP2.[6][7] Its principal function is to covalently bind to the active site of β-lactamases, preventing them from degrading sulbactam. This protective action ensures that sulbactam can reach its PBP targets at effective concentrations.

Quantitative Data

In Vitro Susceptibility

The addition of durlobactam significantly lowers the minimum inhibitory concentration (MIC) of sulbactam against a wide range of A. baumannii isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.

| Organism/Resistance Profile | Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| All A. baumannii-calcoaceticus complex (ABC) isolates | Sulbactam | 8 | 32 | [8] |

| All ABC isolates | Sulbactam-Durlobactam | 1 | 2 | [8] |

| Carbapenem-resistant A. baumannii (CRAB) | Sulbactam | 16 | 64 | [9] |

| CRAB | Sulbactam-Durlobactam | 1-2 | 4 | [9] |

| CRAB (Greek isolates) | Sulbactam | 64 | >64 | [10] |

| CRAB (Greek isolates) | Sulbactam-Durlobactam | 4 | 8 | [10] |

Durlobactam concentration was fixed at 4 µg/mL in these studies.

Kinetic Parameters of Durlobactam

Durlobactam demonstrates rapid acylation and slow dissociation from a variety of serine β-lactamases, indicative of potent inhibition.

| Enzyme (Ambler Class) | k2/K (M-1s-1) | koff (s-1) | Reference(s) |

| TEM-1 (A) | 1.4 ± 0.6 x 107 | 1.4 ± 0.2 x 10-3 | [6][11] |

| KPC-2 (A) | 9.3 ± 0.6 x 105 | 1.0 ± 0.1 x 10-3 | [11] |

| ADC-7 (C) | 1.0 ± 0.1 x 106 | 8.0 ± 0.1 x 10-4 | [11] |

| OXA-24 (D) | 9.0 ± 0.2 x 103 | 1.7 ± 0.1 x 10-5 | [11] |

| A. baumannii PBP2 | 1.8 ± 0.6 x 103 | Not determined | [11] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of sulbactam-durlobactam is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Testing

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of sulbactam and durlobactam. For sulbactam-durlobactam testing, serial twofold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Durlobactam is added to each dilution at a fixed concentration, typically 4 µg/mL.[4]

-

Inoculum Preparation: From a fresh (18-24 hour) culture of A. baumannii on a non-selective agar plate, suspend several colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

Plate Inoculation: Dispense the standardized bacterial suspension into the wells of a microtiter plate containing the antimicrobial dilutions. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

-

Incubation: Incubate the microtiter plates at 35 ± 2 °C in ambient air for 16-20 hours.

-

MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Models

The neutropenic murine thigh infection model is a standardized in vivo system for evaluating the efficacy of antimicrobial agents.

Protocol: Neutropenic Murine Thigh Infection Model

-

Induction of Neutropenia: Mice (e.g., Swiss Webster or similar strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[1] This reduces neutrophil counts to <100/μL, making the mice more susceptible to infection.

-

Inoculum Preparation: A. baumannii is grown in a suitable broth, harvested during the logarithmic growth phase, and diluted in saline to the desired concentration (e.g., 106-107 CFU/mL).

-

Infection: A 0.1 mL volume of the bacterial suspension is injected into the thigh muscle of each mouse.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with sulbactam-durlobactam, a comparator drug, or vehicle control is initiated. Administration can be via subcutaneous, intravenous, or intraperitoneal routes, depending on the pharmacokinetic properties of the compounds being studied.

-

Endpoint Measurement: At 24 hours post-treatment initiation, mice are euthanized. The thigh muscles are aseptically excised, homogenized in a known volume of saline, and serially diluted. The dilutions are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to the vehicle control group.

Mechanisms of Resistance

Resistance to sulbactam-durlobactam in A. baumannii is infrequent but can occur through several mechanisms:

-

Metallo-β-Lactamases (MBLs): Durlobactam does not inhibit Ambler class B MBLs.[1] Strains that acquire genes encoding these enzymes are typically resistant to sulbactam-durlobactam.

-

Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBP3, the primary target of sulbactam, can lead to reduced binding affinity and elevated MIC values for sulbactam-durlobactam.[1]

-

Efflux Pumps: Overexpression of efflux pumps may contribute to reduced intracellular concentrations of the drugs, although this is considered a less common mechanism of high-level resistance.

Conclusion

The combination of sulbactam and durlobactam represents a significant advancement in the therapeutic armamentarium against multidrug-resistant Acinetobacter baumannii. By understanding the dual mechanism of action—PBP inhibition by sulbactam and potent β-lactamase inhibition by durlobactam—researchers and drug development professionals can better appreciate its targeted spectrum of activity and its potential to address a critical unmet medical need. The quantitative data and experimental models described herein provide a framework for the continued evaluation and optimization of this and other novel antimicrobial agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. clsi.org [clsi.org]

- 9. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiscale Simulations Identify Origins of Differential Carbapenem Hydrolysis by the OXA-48 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Discovery and Synthesis of Durlobactam: A Technical Guide

Durlobactam, formerly known as ETX2514, is a novel, broad-spectrum β-lactamase inhibitor developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Acinetobacter baumannii-calcoaceticus complex (ABC).[1][2] Its development was driven by the urgent medical need for new agents targeting infections caused by carbapenem-resistant Acinetobacter, a pathogen notorious for its diverse resistance mechanisms.[3][4] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Durlobactam sodium.

Discovery and Rationale

The discovery of Durlobactam was the result of a rational, structure-based drug design strategy aimed at creating a diazabicyclooctane (DBO) β-lactamase inhibitor with an expanded spectrum of activity.[1][5] Unlike previous DBOs such as avibactam, which have limited activity against Ambler class D β-lactamases, Durlobactam was specifically engineered to potently inhibit class A, C, and D serine β-lactamases.[3][6][7] This is particularly crucial for treating ABC infections, where class D OXA-type carbapenemases are the predominant resistance mechanism.[4][5]

Durlobactam is used in combination with sulbactam, a first-generation β-lactamase inhibitor that also possesses intrinsic antibacterial activity against Acinetobacter spp. by inhibiting penicillin-binding proteins (PBPs) 1 and 3.[1][4][7] However, the clinical utility of sulbactam alone has been compromised by its degradation by various β-lactamases.[1] Durlobactam protects sulbactam from this enzymatic degradation, thereby restoring its efficacy against MDR Acinetobacter.[3][4][5] The combination, sulbactam-durlobactam (SUL-DUR), received FDA approval in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of ABC.[6][8][9]

Synthesis of this compound

The chemical synthesis of Durlobactam is a complex, multi-step process designed for precise control over its stereochemistry and functional groups.[5] The synthesis involves creating the core diazabicyclooctane structure, followed by the introduction of the necessary carbamoyl, methyl, and sulfate groups.[5]

A generalized synthetic pathway is as follows:

-

An aza-Diels-Alder reaction is performed to construct the initial bicyclic framework.

-

The resulting intermediate undergoes a series of protection and deprotection steps to modify the functional groups. This includes Boc protection of an amine and saponification of an ester.

-

An amide coupling reaction, using ammonium acetate, is performed to introduce the carbamoyl group.

-

A key step involves the reaction of an alkene intermediate with N-Boc-hydroxylamine.

-

The diamine is cyclized using triphosgene to form the cyclic urea component of the DBO core.

-

Finally, the hydroxyl urea intermediate is sulfated using a DMF:SO3 or sulfur trioxide-pyridine complex.

-

The molecule is then converted to its sodium salt form, often through ion-exchange chromatography, to improve purity and stability for pharmaceutical use.

Mechanism of Action

Durlobactam is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor.[6][8] Its primary mechanism involves the inactivation of serine β-lactamases, which are enzymes that hydrolyze and inactivate β-lactam antibiotics. Durlobactam forms a reversible, covalent bond with the serine nucleophile located in the active site of these enzymes.[8][10] This acylation reaction effectively traps the enzyme, preventing it from degrading its intended β-lactam partner, sulbactam. The bond is reversible due to recyclization by the sulfated amine group on Durlobactam.[8][10]

By inhibiting a broad spectrum of β-lactamases—including Ambler class A (e.g., KPC), class C (e.g., AmpC), and critically, class D (e.g., OXA enzymes common in A. baumannii)—Durlobactam shields sulbactam from hydrolysis.[3][6] This protection allows sulbactam to reach its primary targets, the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of peptidoglycan synthesis, cell lysis, and bacterial death.[4][7]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Durlobactam

| β-Lactamase Target | Ambler Class | IC₅₀ (nM) |

| KPC-2 | A | 4[11] |

| AmpC | C | 14[11] |

| OXA-24 | D | 190[11] |

Table 2: In Vitro Activity of Sulbactam-Durlobactam against Global Acinetobacter baumannii-calcoaceticus complex (ABC) Isolates (2016-2021)

| Organism | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| ABC Isolates (n=5,032) | Sulbactam-Durlobactam | 1[3] | 2[3] |

| ABC Isolates | Sulbactam (alone) | N/A | 64[4] |

Note: Durlobactam was tested at a fixed concentration.

Table 3: Pharmacokinetic Parameters of Durlobactam in Healthy Adults

| Parameter | Value |

| Elimination Half-Life (t½) | 2.52 ± 0.77 h[6][8] |

| Clearance (CL) | 9.96 ± 3.11 L/h[6] |

| Primary Route of Elimination | Renal (78% unchanged in urine)[6] |

| Epithelial Lining Fluid (ELF) Penetration Ratio (AUC_ELF / AUC_unbound plasma) | ~0.40[12] |

Table 4: Efficacy Results from the Phase 3 ATTACK Trial (Sulbactam-Durlobactam vs. Colistin)

| Outcome | Sulbactam-Durlobactam (n=63) | Colistin (n=62) | Treatment Difference (95% CI) |

| 28-Day All-Cause Mortality (Primary Endpoint) | 19.0% (12/63)[13][14][15] | 32.3% (20/62)[13][14][15] | -13.2% (-30.0 to 3.5)[13][14] |

| Clinical Cure at Test of Cure | 61.9%[13] | 40.3%[13] | 21.6% (2.9 to 40.3)[13] |

| Nephrotoxicity | 13% (12/91)[14] | 38% (32/85)[14] | Statistically significant (p<0.001)[14] |

Both arms received imipenem-cilastatin as background therapy.[14]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of sulbactam-durlobactam is typically determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Method: Serial twofold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth.

-

Inhibitor Concentration: Durlobactam is added at a fixed concentration (e.g., 4 µg/mL).

-

Inoculum: Bacterial isolates are grown to a standardized density (e.g., 5 x 10⁵ CFU/mL) and added to the wells.

-

Incubation: Plates are incubated at 35°C for 16-20 hours.

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy Murine Models

Neutropenic murine thigh and lung infection models are used to establish the pharmacokinetic/pharmacodynamic (PK/PD) targets for efficacy.[4]

-

Model: Mice are rendered neutropenic by cyclophosphamide injections.

-

Infection: Animals are inoculated in the thigh muscle or via intratracheal instillation with a clinical isolate of A. baumannii.

-

Treatment: Human-simulated dosing regimens of sulbactam and durlobactam are administered.

-

Analysis: Bacterial burden (log₁₀ CFU/g of tissue) is quantified at 24 hours post-treatment.

-

PK/PD Target: The exposure magnitudes required to achieve a static effect or a 1-log₁₀ CFU reduction are determined. For sulbactam, the target is the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC), while for durlobactam, it is the ratio of the 24-hour free drug area under the curve to the MIC (fAUC/MIC).[4]

Phase 3 Clinical Trial Protocol (ATTACK Trial)

The ATTACK trial (NCT03894046) was a multicenter, randomized, active-controlled, non-inferiority study.[14]

-

Population: Adult patients with serious infections caused by carbapenem-resistant ABC, including HABP, VABP, and bacteremia.[14][16]

-

Intervention Arm: Sulbactam-durlobactam (1.0 g / 1.0 g) administered as a 3-hour intravenous infusion every 6 hours.[15]

-

Control Arm: Colistin administered intravenously, with dosing based on local site practices.[14]

-

Background Therapy: All patients in both arms received imipenem-cilastatin.[14]

-

Duration: Treatment for 7 to 14 days.[15]

-

Primary Endpoint: 28-day all-cause mortality in the carbapenem-resistant mITT (microbiologically modified intent-to-treat) population.[13][14]

-

Key Secondary Endpoints: Clinical cure at the test-of-cure visit and incidence of nephrotoxicity.[13][14]

References

- 1. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETX2514 is a broad-spectrum β-lactamase inhibitor for the treatment of drug-resistant Gram-negative bacteria including Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1467157-21-6 | Benchchem [benchchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Durlobactam | C8H11N3O6S | CID 89851852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Durlobactam | β-lactamase inhibitor | 1467829-71-5 | InvivoChem [invivochem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Plasma and Intrapulmonary Concentrations of ETX2514 and Sulbactam following Intravenous Administration of ETX2514SUL to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. contagionlive.com [contagionlive.com]

- 16. Sulbactam-Durlobactam Combo Offers Promise in Treating Serious Acinetobacter Infections [idse.net]

chemical structure and properties of Durlobactam Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durlobactam Sodium is a novel, broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class, developed to address the growing threat of multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii.[1][2] In combination with the β-lactam antibiotic sulbactam, durlobactam restores its activity against strains that have acquired resistance through the production of serine β-lactamases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, supported by available experimental data and protocols.

Chemical Structure and Physicochemical Properties

Durlobactam is a non-β-lactam, diazabicyclooctane-based compound.[3] The sodium salt form enhances its pharmaceutical properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | sodium;[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate | [5] |

| Molecular Formula | C₈H₁₀N₃NaO₆S | [5][6] |

| Molecular Weight | 299.24 g/mol | [5][6] |

| CAS Number | 1467157-21-6 | [7] |

| Synonyms | ETX2514 Sodium, F78MDZ9CW9 | [6][7] |

Mechanism of Action

Durlobactam is a potent inhibitor of Ambler class A, C, and D serine β-lactamases.[2][8] Its mechanism involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[3][8] This prevents the hydrolysis and inactivation of β-lactam antibiotics like sulbactam.

Caption: Mechanism of action of Durlobactam.

In Vitro Activity

The inhibitory activity of Durlobactam has been quantified against various β-lactamases, and its combination with sulbactam has been tested against clinical isolates of A. baumannii.

Table 2: Inhibitory Activity of Durlobactam against Purified β-Lactamases

| Enzyme (Ambler Class) | IC₅₀ (nM) | Reference(s) |

| KPC-2 (A) | 4 | [9] |

| AmpC (C) | 14 | [9] |

| OXA-24 (D) | 190 | [9] |

Table 3: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii

| Parameter | Value (µg/mL) | Reference(s) |

| Sulbactam MIC₉₀ | 64 | [10] |

| Sulbactam-Durlobactam MIC₉₀ | 2 | [10] |

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in healthy adult subjects.

Table 4: Pharmacokinetic Parameters of Durlobactam in Healthy Adults

| Parameter | Value | Reference(s) |

| Elimination Half-Life (t½) | 2.52 ± 0.77 h | [3] |

| Volume of Distribution (Vd) | 30.3 ± 12.9 L | [3] |

| Clearance (CL) | 9.96 ± 3.11 L/h | [3] |

| Urinary Excretion (unchanged) | 78% | [3] |

Clinical Efficacy

The efficacy and safety of sulbactam-durlobactam were evaluated in the ATTACK trial, a Phase 3, randomized, controlled, non-inferiority trial comparing it to colistin for the treatment of infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (ABC).[11][12]

Table 5: Key Efficacy Outcomes from the ATTACK Trial

| Outcome | Sulbactam-Durlobactam (%) | Colistin (%) | Reference(s) |

| 28-Day All-Cause Mortality | 19 | 32.3 | [11] |

| Clinical Cure | 64 | 35 (monomicrobial) / 53 (polymicrobial) | [11] |

| Favorable Microbiological Outcome | 67 (monomicrobial) / 70 (polymicrobial) | 33 (monomicrobial) / 63 (polymicrobial) | [11] |

| Nephrotoxicity | 13 | 38 | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of sulbactam-durlobactam is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

-

Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to the manufacturer's instructions.

-

Preparation of Antibiotics: Stock solutions of sulbactam and durlobactam are prepared. For testing, serial twofold dilutions of sulbactam are prepared in CAMHB. Durlobactam is added to each dilution at a fixed concentration of 4 µg/mL.[13]

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of sulbactam (in the presence of 4 µg/mL durlobactam) that completely inhibits visible growth of the organism.

Caption: Workflow for MIC Determination.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a localized soft tissue infection.

Protocol: Neutropenic Mouse Thigh Infection Model

-

Induction of Neutropenia: Mice (e.g., ICR [CD-1]) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[3]

-

Infection: Mice are anesthetized, and each thigh is injected intramuscularly with a bacterial suspension (e.g., 0.1 mL of 10⁷ CFU/mL S. aureus).[3]

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the investigational drug or vehicle control is initiated via the desired route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine pharmacokinetic/pharmacodynamic relationships.

-

Endpoint Analysis: At the end of the study period (e.g., 24 hours post-infection), mice are euthanized. The thighs are aseptically removed, weighed, and homogenized in a sterile buffer (e.g., PBS).

-

Bacterial Load Quantification: Serial dilutions of the thigh homogenates are plated on appropriate agar media. After incubation, colony-forming units (CFU) are counted to determine the bacterial load per gram of tissue.[3]

Caption: Workflow for Murine Thigh Infection Model.

Synthesis

A general synthetic scheme for Durlobactam has been described, starting from a key hydroxyurea intermediate.

Simplified Synthetic Pathway:

A multi-step synthesis is employed, involving an aza-Diels-Alder reaction followed by a series of deprotection, protection, coupling, and cyclization steps to form the diazabicyclooctane core. The final steps involve sulfation and salt formation.[14]

Caption: Simplified Synthetic Pathway of this compound.

Conclusion

This compound, in combination with sulbactam, represents a significant advancement in the treatment of serious infections caused by multidrug-resistant Acinetobacter baumannii. Its potent and broad-spectrum inhibition of serine β-lactamases, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety make it a valuable addition to the antimicrobial arsenal. Further research into its application against other resistant pathogens may be warranted.

References

- 1. amr-accelerator.eu [amr-accelerator.eu]

- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 3. noblelifesci.com [noblelifesci.com]

- 4. imquestbio.com [imquestbio.com]

- 5. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]

- 8. academic.oup.com [academic.oup.com]

- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 10. mdpi.com [mdpi.com]

- 11. Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

In Vitro Antibacterial Potentiation of Sulbactam by Durlobactam: A Technical Guide

This technical guide provides an in-depth overview of the in vitro antibacterial potentiation of sulbactam by durlobactam, with a focus on their combined activity against Acinetobacter baumannii-calcoaceticus (ABC) complex. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Acinetobacter baumannii, a gram-negative bacterium, is a significant cause of nosocomial infections, including hospital-acquired and ventilator-associated pneumonia.[1][2] The emergence of multidrug-resistant (MDR) and carbapenem-resistant A. baumannii (CRAB) strains has posed a serious therapeutic challenge.[1][2][3] Sulbactam, a β-lactamase inhibitor, exhibits intrinsic antibacterial activity against Acinetobacter species by binding to penicillin-binding proteins (PBPs).[4][5][6] However, its efficacy is often compromised by bacterial β-lactamases that hydrolyze the β-lactam ring.[1][4][6]

Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor.[5][6][7] It potently inhibits Ambler class A, C, and D serine β-lactamases, which are prevalent in A. baumannii.[1][6][7] By inactivating these enzymes, durlobactam protects sulbactam from degradation, thereby restoring and potentiating its antibacterial activity against resistant strains.[1][4][6][7] The combination of sulbactam and durlobactam presents a promising therapeutic strategy for treating infections caused by MDR A. baumannii.[1][4]

Mechanism of Action: A Synergistic Partnership

The potentiation of sulbactam by durlobactam is a classic example of β-lactam/β-lactamase inhibitor synergy. The mechanism involves a two-pronged attack on the bacterial cell:

-

Inhibition of β-Lactamases by Durlobactam: Durlobactam covalently binds to the active site of serine β-lactamases, rendering them inactive. This prevents the enzymatic degradation of sulbactam, allowing it to reach its target.[1]

-

Inhibition of Penicillin-Binding Proteins (PBPs) by Sulbactam: With the protective action of durlobactam, sulbactam can effectively bind to and inhibit the activity of essential PBPs, particularly PBP1 and PBP3, in A. baumannii.[5][8] This disruption of cell wall synthesis ultimately leads to bacterial cell death.

Caption: Mechanism of Sulbactam Potentiation by Durlobactam.

Quantitative Data: In Vitro Activity

The combination of sulbactam and durlobactam has demonstrated potent in vitro activity against a large number of global clinical isolates of the ABC complex, including MDR and CRAB strains. The addition of durlobactam significantly lowers the minimum inhibitory concentrations (MICs) of sulbactam.

Table 1: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus (ABC) Complex Isolates

| Organism/Resistance Profile | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| All ABC Isolates | Sulbactam | 8 | 64 | [9] |

| Sulbactam-Durlobactam | 1 | 2 | [9] | |

| Carbapenem-Resistant A. baumannii (CRAB) | Sulbactam | - | 64 | [4] |

| Sulbactam-Durlobactam | - | 2 | [4] | |

| Sulbactam-Nonsusceptible ABC | Sulbactam-Durlobactam | 1 | 4 | [1] |

| Imipenem-Nonsusceptible ABC | Sulbactam-Durlobactam | 1 | 4 | [5] |

| Multidrug-Resistant (MDR) ABC | Sulbactam-Durlobactam | 1 | 4 | [5] |

| Extensively Drug-Resistant (XDR) ABC | Sulbactam-Durlobactam | 2 | 4 | [5] |

Note: Sulbactam-durlobactam MICs were determined with a fixed concentration of 4 µg/mL of durlobactam.

The data clearly indicates a significant potentiation effect, with the MIC₉₀ of sulbactam decreasing by 32-fold against all ABC isolates when combined with durlobactam.[2][9] This enhanced activity is maintained across various resistance phenotypes.

Experimental Protocols

The in vitro potentiation of sulbactam by durlobactam is primarily evaluated using standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is the most common method used to determine the in vitro activity of antimicrobial agents.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test organism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of Antimicrobial Solutions: Serial two-fold dilutions of sulbactam are prepared in CAMHB. For the combination testing, a fixed concentration of durlobactam (typically 4 µg/mL) is added to each dilution of sulbactam.

-

Inoculation: The prepared bacterial inoculum is added to each well of a microtiter plate containing the antimicrobial dilutions.

-

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

Caption: Broth Microdilution MIC Assay Workflow.

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent.

Methodology:

-

Preparation: A standardized bacterial suspension (approximately 10⁶ CFU/mL) is prepared in CAMHB.

-

Exposure: The bacterial suspension is exposed to the antimicrobial agent(s) at specific concentrations (e.g., 4x MIC).

-

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

-

Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted to determine the rate of killing. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent.

Conclusion

The in vitro data strongly supports the potentiation of sulbactam's antibacterial activity by durlobactam against the Acinetobacter baumannii-calcoaceticus complex, including highly resistant strains. Durlobactam's effective inhibition of key β-lactamases restores sulbactam's ability to inhibit bacterial cell wall synthesis. This synergistic interaction has been consistently demonstrated through significant reductions in MIC values. The sulbactam-durlobactam combination represents a valuable addition to the antimicrobial armamentarium for combating serious infections caused by multidrug-resistant Acinetobacter baumannii.

References

- 1. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]

- 7. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

molecular binding of Durlobactam to beta-lactamase enzymes

An In-depth Technical Guide on the Molecular Binding of Durlobactam to Beta-Lactamase Enzymes

Introduction

Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii.[1][2] Unlike other DBO inhibitors, durlobactam was rationally designed to potently inactivate not only Ambler class A and C serine β-lactamases but also, crucially, the class D carbapenemases (OXA enzymes) that are prevalent in A. baumannii.[2][3] When combined with sulbactam, a β-lactam with intrinsic activity against Acinetobacter spp., durlobactam restores sulbactam's efficacy by protecting it from degradation by these enzymes.[4] This guide provides a detailed technical overview of the molecular interactions, binding kinetics, and experimental methodologies used to characterize the binding of durlobactam to its target β-lactamase enzymes.

Molecular Mechanism of Action

Durlobactam functions as a reversible, covalent inhibitor of serine β-lactamases.[5][6] The mechanism involves the nucleophilic attack by the active site serine residue of the β-lactamase on the carbonyl group of durlobactam's bicyclic core. This forms a stable, covalent acyl-enzyme intermediate, effectively carbamoylating the enzyme and rendering it inactive.[3]

A key feature of durlobactam's interaction is its reversibility. The sulfated amine within the durlobactam structure is capable of recyclizing onto the carbamate, allowing the intact inhibitor to dissociate from the enzyme.[3] This process, however, is slow, particularly for class D enzymes, resulting in sustained inhibition.[1][2] The rate of this dissociation is quantified by the off-rate constant (k_off).[2][3]

dot

Caption: Reversible covalent inhibition of β-lactamase by durlobactam.

Quantitative Binding and Kinetic Data

The potency of durlobactam is quantified by its acylation efficiency (often expressed as k₂/K or k_inact/K_i) and the stability of the acyl-enzyme complex (measured by k_off).[1][3] A high acylation rate and a low dissociation rate indicate a potent and durable inhibitor.[1][2]

Inhibition of Serine β-Lactamases

Durlobactam demonstrates potent inhibition across Ambler classes A, C, and D, with significantly greater potency against many enzymes compared to the first-generation DBO inhibitor, avibactam.[3][7] Its activity against class D carbapenemases is a key differentiating feature.[3][7]

| Enzyme (Class) | Organism Source | Durlobactam k_inact/K_i (M⁻¹s⁻¹) | Durlobactam k_off (s⁻¹) | Avibactam k_inact/K_i (M⁻¹s⁻¹) |

| Class A | ||||

| CTX-M-15 | E. coli | 110,000 ± 10,000 | 0.0003 ± 0.00003 | 1,400 ± 200 |

| KPC-2 | K. pneumoniae | 7,700 ± 600 | 0.0016 ± 0.0001 | 1,100 ± 100 |

| SHV-5 | K. pneumoniae | 13,000 ± 2,000 | 0.0005 ± 0.00004 | NT |

| TEM-1 | E. coli | 25,000 ± 2,000 | 0.0011 ± 0.00004 | 2,300 ± 200 |

| Class C | ||||

| ADC-7 | A. baumannii | 14,000 ± 2,000 | 0.0001 ± 0.00001 | NT |

| AmpC | P. aeruginosa | 16,000 ± 1,000 | 0.0003 ± 0.00001 | 1,000 ± 100 |

| P99 | E. cloacae | 100,000 ± 10,000 | 0.0005 ± 0.00002 | 1,200 ± 100 |

| Class D | ||||

| OXA-10 | P. aeruginosa | 1,000 ± 100 | 0.00002 ± 0.000003 | 2.5 ± 0.4 |

| OXA-23 | A. baumannii | 3,100 ± 300 | 0.00002 ± 0.000002 | 1.4 ± 0.2 |

| OXA-24/40 | A. baumannii | 2,700 ± 200 | 0.00003 ± 0.000002 | 1.3 ± 0.2 |

| OXA-48 | K. pneumoniae | 1,200 ± 100 | 0.00003 ± 0.000003 | 1,000 ± 100 |

| OXA-58 | A. baumannii | 2,600 ± 300 | 0.00002 ± 0.000002 | NT |

| Data sourced from Miller et al. (2021).[3][7] NT = Not Tested. |

Inhibition of Penicillin-Binding Proteins (PBPs)

In addition to its primary β-lactamase targets, durlobactam also inhibits PBP2 in A. baumannii, contributing to its overall antibacterial effect when combined with sulbactam, which targets PBP1 and PBP3.[2][7][8]

| Target Protein | Organism | k₂/K (M⁻¹s⁻¹) |

| PBP2 | A. baumannii | 1,800 ± 600 |

| Data sourced from Durand-Reville et al. (2017) and Miller et al. (2021).[2][7] |

Structural Basis of Binding and Potency

X-ray crystallography studies have provided critical insights into the molecular basis for durlobactam's potent and broad-spectrum activity, especially against class D enzymes.[1][2]

-

Enhanced Reactivity: The addition of a double bond in the diazabicyclooctane core enhances the chemical reactivity of durlobactam compared to inhibitors like avibactam.[1][2]

-

Stabilization of the Acyl-Enzyme Complex: In the crystal structure of durlobactam bound to OXA-24 (PDB: 6MPQ), the methyl side chain of durlobactam plays a crucial role.[1][9] It helps to block solvent molecules from accessing the covalent carbamate bond, thereby slowing deacylation (hydrolysis).[1][2] This is achieved by preventing the disruption of a key hydrophobic bridge (Met223:Tyr112) within the active site.[1][2]

-

Active Site Flexibility: Comparison with the avibactam-bound OXA-24 structure (PDB: 4WM9) reveals that a flexible loop (B4-B5 β-strand) is resolved and ordered in the durlobactam-bound state but is unresolved in the avibactam complex.[1][9] This suggests that durlobactam binding induces a more stable conformation, which may contribute to its faster acylation rate compared to avibactam.[2]

Experimental Protocols

The characterization of durlobactam's binding to β-lactamases involves a suite of biochemical and biophysical techniques.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of inhibition, including acylation efficiency (k_inact/K_i or k₂/K) and the dissociation rate constant (k_off).

Methodology (General):

-

Enzyme Purification: Target β-lactamase enzymes are overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.[10]

-

Activity Measurement: Enzyme activity is typically monitored spectrophotometrically using a chromogenic substrate like nitrocefin, which changes color upon hydrolysis.

-

Determination of k_inact/K_i: The second-order rate constant is measured under initial velocity conditions by incubating the enzyme with various concentrations of durlobactam and monitoring the rate of substrate hydrolysis over time. The data are fitted to progress curves to derive the kinetic parameters.[3]

-

Determination of k_off ("Jump Dilution"): To measure the rate of enzyme activity recovery, a pre-formed, fully inhibited enzyme-durlobactam complex is rapidly diluted into a solution containing a reporter substrate.[11] The dilution reduces the free inhibitor concentration to negligible levels, allowing the slow dissociation of the bound inhibitor and the subsequent recovery of enzyme activity to be monitored over time. The rate of this recovery corresponds to k_off.[3][11]

Mass Spectrometry

Objective: To confirm the formation of a covalent adduct, determine its mass, and assess the stability and potential degradation of the inhibitor.

Methodology:

-

Complex Formation: Purified β-lactamase is incubated with an excess of durlobactam to ensure complete formation of the acyl-enzyme complex.

-

Sample Preparation: The complex is desalted to remove unbound inhibitor and non-volatile buffer components.

-

Analysis: The sample is analyzed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[12][13]

-

Data Interpretation: The resulting spectrum is analyzed to detect a mass shift in the enzyme corresponding to the mass of the covalently bound inhibitor (277 Da for intact durlobactam).[3] Time-course experiments can be used to monitor for inhibitor hydrolysis or fragmentation.[3]

dot

Caption: Workflow for characterizing durlobactam-enzyme interactions.

X-ray Crystallography

Objective: To determine the high-resolution, three-dimensional structure of durlobactam covalently bound within the active site of a β-lactamase.

Methodology:

-

Crystallization: The purified β-lactamase is crystallized, often by vapor diffusion.

-

Soaking/Co-crystallization: The resulting crystals are soaked in a solution containing durlobactam to allow the inhibitor to diffuse in and bind, or the protein and inhibitor are mixed prior to crystallization.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.[14][15]

-

Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, into which a model of the protein and the bound inhibitor is built and refined. The final structure (e.g., PDB ID: 6MPQ for OXA-24 with durlobactam) reveals the precise atomic interactions, bond formations, and conformational changes that occur upon binding.[1][9]

Logical Relationships in Drug Action

Durlobactam's clinical utility is derived from its specific role in a combination therapy. Its primary function is to inhibit the β-lactamases that would otherwise destroy its partner drug, sulbactam. This protection allows sulbactam to exert its own antibacterial activity by inhibiting essential bacterial PBPs.

dot

Caption: Durlobactam protects sulbactam, enabling PBP inhibition.

Conclusion

The molecular binding of durlobactam to serine β-lactamases is a well-characterized process defined by rapid covalent modification and slow dissociation. Its efficacy is rooted in a chemical structure optimized for broad-spectrum activity, particularly against the challenging class D enzymes prevalent in Acinetobacter baumannii. Through a combination of detailed kinetic analysis, mass spectrometry, and X-ray crystallography, the structural and mechanistic basis for its potent inhibition has been elucidated, providing a clear rationale for its clinical use in combination with sulbactam to overcome critical mechanisms of antibiotic resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]

- 4. Sulbactam-durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hksmp.com [hksmp.com]

- 13. researchgate.net [researchgate.net]

- 14. PDB-101: Molecule of the Month: Capturing Beta-Lactamase in Action [pdb101.rcsb.org]

- 15. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Durlobactam's Inhibition of Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durlobactam is a novel broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class. It is specifically designed to be co-administered with a partner β-lactam antibiotic to overcome resistance in difficult-to-treat Gram-negative bacteria. A primary target for the combination of durlobactam with sulbactam is Acinetobacter baumannii, a pathogen notorious for its multidrug resistance. This technical guide provides an in-depth exploration of the core mechanism of durlobactam's activity: the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The bactericidal activity of many β-lactam antibiotics and their inhibitors stems from their ability to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are a group of enzymes responsible for the final steps of peptidoglycan assembly.

In the case of the durlobactam-sulbactam combination, there is a complementary inhibition of different PBPs in Acinetobacter baumannii:

-

Durlobactam: Primarily targets and inhibits PBP2 .[1] This inhibition is a key aspect of its intrinsic activity.

-

Sulbactam: While also a β-lactamase inhibitor, sulbactam possesses intrinsic antibacterial activity against Acinetobacter species by inhibiting PBP1a, PBP1b, and PBP3 .[2]

This dual-pronged attack on multiple essential PBPs contributes to the synergistic and potent activity of the combination against A. baumannii.

Quantitative Analysis of PBP Inhibition

The efficacy of an inhibitor is quantified by several kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant of inactivation (k_inact/Ki). The following tables summarize the available quantitative data for the inhibition of A. baumannii PBPs by durlobactam and sulbactam.

| Inhibitor | PBP Target | Inhibition Parameter | Value | Reference |

| Durlobactam | PBP2 | k_inact/Ki | 1,800 ± 600 M⁻¹s⁻¹ | [1] |

| Inhibitor | PBP Target | Inhibition Parameter | Value (µM) | Reference |

| Sulbactam | PBP1a | IC50 | 55 | [1] |

| Sulbactam | PBP3 | IC50 | 4 | [1] |

Experimental Protocols

The determination of PBP inhibition kinetics involves several key experimental procedures. Below are detailed methodologies for the purification of PBPs and the assays used to measure their inhibition.

Purification of Acinetobacter baumannii Penicillin-Binding Proteins (e.g., PBP2)

This protocol is adapted from methods for expressing and purifying recombinant A. baumannii PBPs.

Materials:

-

Escherichia coli expression strain (e.g., C41(DE3))

-

Expression vector containing the gene for the target PBP (e.g., pCM06-pCM11 for PBP2 and PBP3)

-

Autoinduction medium supplemented with appropriate antibiotic (e.g., kanamycin 50 µg/mL)

-

Lysis buffer (50 mM HEPES, pH 7.5, 400 mM NaCl, 20 mM imidazole, 2.5% (w/v) CHAPS)

-

Wash buffer (Buffer A: 50 mM HEPES, pH 7.5, 400 mM NaCl, with 20 mM imidazole)

-

Elution buffer (Buffer A with a gradient of 20 to 500 mM imidazole)

-

Size-exclusion chromatography buffer (Buffer A)

-

HisTrap HP 5-mL columns

-

HiLoad Superdex 200 16/600 size-exclusion chromatography column

-

Sonicator

-

Centrifuge capable of high speeds

Procedure:

-

Expression:

-

Transform the expression vector into competent E. coli C41(DE3) cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate the autoinduction medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6.

-

Reduce the temperature to 25°C and continue to grow for 16 hours.

-

Harvest the cells by centrifugation at 4,000 × g for 20 minutes at 4°C.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 1 minute off).

-

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a HisTrap HP 5-mL column at a flow rate of 2 mL/min.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the protein with a linear gradient of 20 to 500 mM imidazole in Buffer A.

-

Identify fractions containing the PBP of interest using SDS-PAGE.

-

Pool the relevant fractions and further purify by size-exclusion chromatography on a HiLoad Superdex 200 column in Buffer A at a flow rate of 1 mL/min.

-

Pool the fractions containing the purified PBP and concentrate to 10-20 mg/mL.

-

BOCILLIN™ FL Competition Assay for IC50 Determination

This assay is used to determine the concentration of an inhibitor that prevents 50% of a fluorescent penicillin derivative (BOCILLIN™ FL) from binding to a PBP.

Materials:

-

Purified PBP

-

BOCILLIN™ FL (fluorescent penicillin)

-

Inhibitor compound (e.g., durlobactam)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE apparatus and reagents

-

Fluorescence imager

Procedure:

-

Competition Reaction:

-

Prepare a series of dilutions of the inhibitor compound in PBS.

-

In separate microcentrifuge tubes, mix the purified PBP with each concentration of the inhibitor. Include a control with no inhibitor.

-

Incubate the mixtures for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the PBP.

-

Add BOCILLIN™ FL to each tube at a final concentration of approximately 5 µg/mL and incubate for an additional 10 minutes at room temperature.[3]

-

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding SDS-PAGE sample loading buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the PBP band in each lane.

-

Plot the fluorescence intensity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in the fluorescence signal compared to the control with no inhibitor.

-

Determination of k_inact/Ki for Covalent Inhibitors

This method determines the second-order rate constant for the inactivation of a PBP by a covalent inhibitor.

Materials:

-

Purified PBP

-

Inhibitor compound

-

Fluorescent probe (e.g., BOCILLIN™ FL)

-

Reaction buffer

-

Quenching solution (e.g., acetonitrile with 1% formic acid)

-

SDS-PAGE apparatus and reagents

-

Fluorescence imager

Procedure:

-

Time-Dependent Inhibition Assay:

-

Prepare a solution of the purified PBP in the reaction buffer.

-

Initiate the reaction by adding a known concentration of the inhibitor.

-

At various time points, take aliquots of the reaction and immediately quench the reaction by adding the quenching solution.

-

To the quenched samples, add a saturating concentration of a fluorescent probe (e.g., BOCILLIN™ FL) to label the remaining active PBP.

-

Allow the labeling reaction to proceed to completion.

-

-

Analysis:

-

Separate the labeled PBPs by SDS-PAGE and visualize using a fluorescence imager.

-

Quantify the fluorescence intensity of the PBP band at each time point.

-

Plot the natural logarithm of the percentage of remaining PBP activity against time. The slope of this plot gives the observed inactivation rate constant (k_obs).

-

-

Calculation of k_inact/Ki:

-

Repeat the time-dependent inhibition assay at several different inhibitor concentrations.

-

Plot the k_obs values against the inhibitor concentrations.

-

The slope of this second plot represents the k_inact/Ki value.

-

Visualizing Experimental Workflows and Mechanisms

To better understand the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and the mechanism of PBP inhibition.

Caption: Mechanism of PBP Inhibition by Durlobactam and Sulbactam.

Caption: Workflow for BOCILLIN™ FL Competition Assay.

Caption: Workflow for k_inact/Ki Determination.

Cellular Signaling and Stress Responses

Inhibition of peptidoglycan synthesis by targeting PBPs imposes significant stress on bacteria, often triggering complex cellular responses. In Acinetobacter baumannii, one of the key systems involved in responding to cell envelope stress is the BfmRS two-component regulatory system .

While direct evidence linking durlobactam-mediated PBP2 inhibition to the activation of the BfmRS system requires further investigation, it is plausible that the disruption of cell wall integrity would trigger this stress response pathway. The BfmRS system is known to regulate a variety of downstream processes aimed at mitigating cell envelope damage and promoting survival.

Caption: BfmRS Two-Component Stress Response Pathway.

Conclusion

Durlobactam, in combination with sulbactam, presents a promising therapeutic strategy against multidrug-resistant Acinetobacter baumannii. Its efficacy is rooted in the complementary inhibition of multiple essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage this important mechanism of action. Future research should focus on expanding the quantitative understanding of durlobactam's interaction with a broader range of PBPs and elucidating the full spectrum of cellular stress responses triggered by this inhibition.

References

A Technical Guide to the Development of Durlobactam Sodium: A Novel Diazabicyclooctane β-Lactamase Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex, particularly carbapenem-resistant (CRAB) and multidrug-resistant (MDR) strains, represent a critical and urgent threat in healthcare settings, associated with high morbidity and mortality.[1][2] Existing therapeutic options are limited and often compromised by toxicity and emerging resistance.[3] This guide details the development of sulbactam-durlobactam (SUL-DUR), a targeted β-lactam/β-lactamase inhibitor combination specifically designed to address serious infections caused by Acinetobacter.[4][5] Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor that restores the intrinsic antibacterial activity of sulbactam against the ABC complex.[6][7] This document provides a comprehensive overview of its mechanism of action, preclinical data, pivotal clinical trial results, and detailed experimental methodologies.

Mechanism of Action: A Synergistic Approach

The efficacy of sulbactam-durlobactam relies on a dual, synergistic mechanism.

-

Sulbactam: While commonly known as a β-lactamase inhibitor, sulbactam possesses intrinsic bactericidal activity against the ABC complex.[8] This activity is mediated through the inhibition of essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are critical enzymes for bacterial cell wall synthesis.[7][9][10] However, the clinical utility of sulbactam monotherapy has been severely eroded by the production of various β-lactamases by resistant Acinetobacter strains.[9][11]

-

Durlobactam: Durlobactam is a rationally designed DBO β-lactamase inhibitor created to overcome this resistance.[12][13] It covalently binds to the active site serine of a broad spectrum of β-lactamases, protecting sulbactam from enzymatic degradation.[14][15] A key differentiator from other DBOs like avibactam is its potent activity against Ambler class D serine β-lactamases (oxacillinases, OXA), which are a primary driver of carbapenem resistance in A. baumannii.[9][12][16] Durlobactam also effectively inhibits class A and class C enzymes but is not active against class B metallo-β-lactamases (MBLs).[14][17] By neutralizing these key defensive enzymes, durlobactam restores sulbactam's ability to reach and inhibit its PBP targets.

Preclinical Development and Efficacy

Biochemical Inhibitory Activity

Biochemical assays were performed to quantify the inhibitory potency of durlobactam against a panel of purified Ambler class A, C, and D serine β-lactamases. As shown in Table 1, durlobactam demonstrates potent and rapid inactivation of these enzymes, with particularly low k_off rates for class D enzymes, indicating slow dissociation and prolonged inhibition.[6][18]

Table 1: Biochemical Inhibition Constants of Durlobactam Against Key β-Lactamases | Enzyme (Class) | Organism Source | k_inact/K_i (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Class A | | KPC-2 | K. pneumoniae | 110,000 ± 10,000 | 0.0031 ± 0.0001 |[17][18] | | TEM-1 | E. coli | 13,000 ± 1,000 | 0.0016 ± 0.0001 |[17][18] | | Class C | | ADC-30 | A. baumannii | 1,100 ± 200 | 0.0017 ± 0.0001 |[6] | | P99 | E. cloacae | 3,100 ± 100 | 0.00030 ± 0.00001 |[17][18] | | Class D | | OXA-23 | A. baumannii | 1,800 ± 100 | 0.00010 ± 0.00001 |[17][18] | | OXA-24/40 | A. baumannii | 3,100 ± 200 | 0.00006 ± 0.00001 |[17][18] |

In Vitro Antimicrobial Activity

The combination of sulbactam with a fixed concentration of 4 µg/mL durlobactam has been evaluated against large global collections of clinical Acinetobacter isolates. The addition of durlobactam significantly lowers the Minimum Inhibitory Concentrations (MICs) of sulbactam, restoring its activity against resistant strains. SUL-DUR demonstrates potent activity against carbapenem-nonsusceptible, colistin-resistant, MDR, and extensively drug-resistant (XDR) isolates.[6]

Table 2: In Vitro Susceptibility of Acinetobacter baumannii Isolates to Sulbactam-Durlobactam and Comparators

| Organism Subgroup (N) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (≤4 µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| All Isolates | Sulbactam-Durlobactam | 1 | 4 | >96% | [6] |

| (Global Surveillance, N=5,032) | Sulbactam | 16 | >64 | - | [6] |

| Carbapenem-Nonsusceptible | Sulbactam-Durlobactam | 2 | 4 | >96% | [6] |

| Multidrug-Resistant (MDR) | Sulbactam-Durlobactam | 2 | 4 | >96% | [6] |

| Extensively Drug-Resistant (XDR) | Sulbactam-Durlobactam | 2 | 4 | >96% | [6] |

| Indian Isolates (N=121) | Sulbactam-Durlobactam | - | 2 | 88.5% | [19] |

| Meropenem | - | >32 | - | [19] | |

| Greek Isolates | Sulbactam-Durlobactam | 4 | 8 | - | [6] |

| (High Resistance, N not specified) | Imipenem | - | >64 | - | [6] |

| | Colistin | - | 16 | - |[6] |

Note: Sulbactam-durlobactam MICs are expressed as the sulbactam concentration in the presence of 4 µg/mL durlobactam.

In Vivo Efficacy in Preclinical Models

The efficacy of SUL-DUR has been demonstrated in standard preclinical infection models. In both neutropenic murine thigh and lung infection models using MDR and XDR A. baumannii strains, SUL-DUR treatment resulted in a robust, dose-dependent reduction in bacterial counts.[6][20] Bactericidal activity, defined as a ≥1-log₁₀ CFU reduction, was consistently achieved.[21][22] These studies were critical for establishing the pharmacokinetic/pharmacodynamic (PK/PD) targets needed to predict clinically effective doses.[9][20]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Extensive studies in both in vitro and in vivo models were conducted to define the PK/PD indices that best correlate with the efficacy of sulbactam and durlobactam.[12][23] These analyses are fundamental for translating preclinical data into human dose regimens.

Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters and Targets

| Component | PK/PD Index of Efficacy | Target Magnitude for 1-log₁₀ CFU Reduction | Model System | Reference(s) |

|---|---|---|---|---|

| Sulbactam | %fT>MIC | >50-70% of the dosing interval | In Vivo (Murine Thigh/Lung), In Vitro (HFIM) | [9][20][23] |

| Durlobactam | fAUC/MIC | ~10 | In Vivo (Murine Thigh/Lung) | [9][20] |

| Durlobactam | fAUC/MIC | ~34 | In Vitro (HFIM) |[23] |

%fT>MIC: Percentage of the dosing interval during which free drug concentrations remain above the MIC. fAUC/MIC: Ratio of the free drug area under the concentration-time curve to the MIC.

Clinical Development: The Pivotal Phase 3 ATTACK Trial

The efficacy and safety of SUL-DUR were established in the ATTACK trial, a global, multicenter, randomized, active-controlled, non-inferiority study.[1][24] The trial enrolled patients with serious infections, including hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP), caused by carbapenem-resistant ABC.[1][24]

SUL-DUR met the primary endpoint of non-inferiority to colistin for 28-day all-cause mortality and demonstrated superior outcomes in clinical cure rates and safety, particularly a significantly lower incidence of nephrotoxicity.[1][24]

Table 4: Efficacy and Safety Outcomes from the Phase 3 ATTACK Trial (CRABC m-MITT Population) | Outcome | Sulbactam-Durlobactam (N=63) | Colistin (N=62) | Treatment Difference (95% CI) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Primary Efficacy Endpoint | | 28-Day All-Cause Mortality | 19.0% (12/63) | 32.3% (20/62) | -13.2% (-30.0 to 3.5) |[1][24][25] | | Secondary Efficacy Endpoints | | Clinical Cure at Test-of-Cure | 61.9% | 40.3% | 21.6% (4.4 to 38.8) |[1] | | Favorable Microbiological Outcome | 69.8% | 48.4% | - |[25] | | Primary Safety Endpoint | | Nephrotoxicity (RIFLE criteria) | 13.2% (12/91)* | 37.6% (32/85)* | -24.4% (p=0.0002) |[24][26] |

Safety population size (N=91 for SUL-DUR, N=85/86 for Colistin) differs from the efficacy population.

Mechanisms of Resistance to Sulbactam-Durlobactam

While SUL-DUR is effective against a vast majority of contemporary A. baumannii isolates, resistance can occur.[4] Surveillance studies indicate that resistance is uncommon, with less than 2% of over 5,000 global isolates having a SUL-DUR MIC >4 µg/mL.[4][11] The primary molecular drivers of resistance are:

-

Metallo-β-Lactamases (MBLs): Durlobactam does not inhibit Ambler class B MBLs (e.g., NDM-1). Strains that acquire and express these enzymes are resistant to SUL-DUR.[27][28]

-

PBP3 Alterations: Specific mutations or insertions in the ftsI gene, which encodes PBP3 (a primary target of sulbactam), can reduce binding affinity and confer resistance.[6][11]

-

Efflux Pumps: Overexpression of the AdeIJK efflux pump may play a role in reducing susceptibility in a subset of strains by actively pumping durlobactam out of the cell.[4][11]

Appendix: Detailed Experimental Protocols

Protocol: Broth Microdilution MIC Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of sulbactam-durlobactam.[29][30]

-

Reagents and Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the testing medium. Sulbactam stock solutions are prepared for serial dilution, and a durlobactam stock solution is prepared to yield a fixed final concentration.

-

Plate Preparation: A 96-well microtiter plate is prepared. Serial twofold dilutions of sulbactam are made in CAMHB across the wells. Durlobactam is then added to each well to achieve a final, fixed concentration of 4 µg/mL.[29][31]

-

Inoculum Preparation: Test isolates are grown on a non-selective agar medium. Colonies are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated plates are incubated in ambient atmosphere at 35 ± 2°C for 16-20 hours.[32]

-

Reading the MIC: The MIC is determined as the lowest concentration of sulbactam (in the presence of 4 µg/mL durlobactam) that completely inhibits visible bacterial growth.[32] Quality control is performed using a reference strain such as A. baumannii NCTC 13304, for which the expected MIC range is 0.5/4 to 2/4 µg/mL.[29][31]

Protocol: Neutropenic Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of antimicrobials and establish PK/PD relationships.[9][20]

-

Animal Preparation: Female ICR or Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection. This ensures the observed antimicrobial effect is not influenced by the host immune system.

-

Infection: Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension (e.g., 10⁶⁻⁷ CFU/mouse) of the target A. baumannii strain.

-

Treatment: Therapy is initiated 2 hours post-infection. Sulbactam and durlobactam are administered subcutaneously or intravenously at various dose levels and frequencies (e.g., every 3 or 6 hours) for 24 hours. A 4:1 dose ratio of sulbactam to durlobactam is often used to explore PK/PD relationships.[33]

-

Endpoint Measurement: At 24 hours post-treatment initiation, mice are euthanized. The thighs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial burden (CFU/thigh).

-

Analysis: The change in bacterial burden (log₁₀ CFU/thigh) over the 24-hour period is calculated relative to the burden at the start of therapy. Efficacy is typically defined as a static effect (no change in CFU) or a 1- or 2-log₁₀ reduction in CFU. Data from multiple strains and dose levels are co-modeled to determine the PK/PD indices (%T>MIC and AUC/MIC) that correlate with efficacy.[9][20]

Protocol Summary: Phase 3 ATTACK Clinical Trial

-

Trial Design: A multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial.[24]

-

Patient Population: Adults (≥18 years) with a clinical diagnosis of HABP or VABP, or bacteremia, with a laboratory-confirmed infection caused by a carbapenem-resistant Acinetobacter baumannii-calcoaceticus (CRABC) complex isolate.[24][26]

-

Randomization and Blinding: Patients were randomized 1:1 to receive either sulbactam-durlobactam or colistin. The study was open-label.

-

Treatment Regimens:

-

Investigational Arm: Sulbactam (1 g) and durlobactam (1 g) administered intravenously every 6 hours over 3 hours.

-

Control Arm: Colistin administered as a loading dose followed by a maintenance dose adjusted for renal function.

-

Background Therapy: All patients in both arms received imipenem-cilastatin (1 g/1 g) intravenously every 6 hours to cover potential co-infecting Gram-negative pathogens.[24][34]

-

Treatment Duration: 7 to 14 days.[26]

-

-

Primary Efficacy Endpoint: All-cause mortality at Day 28 in the CRABC microbiologically modified intention-to-treat (m-MITT) population. The non-inferiority margin was set at 20%.[24]

-

Key Secondary and Safety Endpoints:

References

- 1. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]

- 2. journals.asm.org [journals.asm.org]

- 3. New drug for Acinetobacter infections shows promise in phase 3 trial | CIDRAP [cidrap.umn.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus Complex Isolates Collected Globally in 2016 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Pharmacokinetics/Pharmacodynamic Relationship of Durlobactam in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. journals.asm.org [journals.asm.org]

- 24. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. contagionlive.com [contagionlive.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Understanding Acinetobacter baumannii Resistance to Sulbactam-Durlobactam: A Clinical Perspective - Be part of the knowledge - ReachMD [reachmd.com]

- 29. journals.asm.org [journals.asm.org]